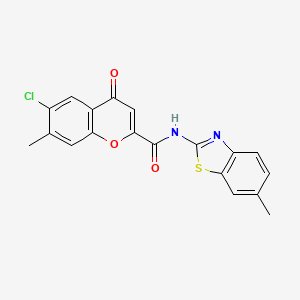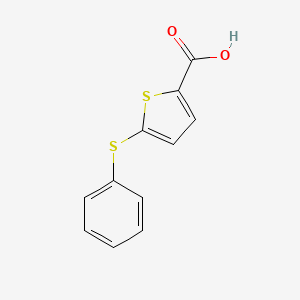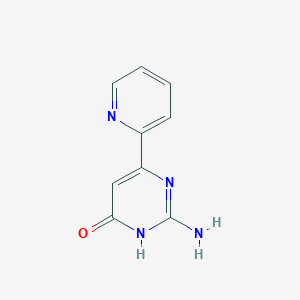
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and pyridinyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to improve yield and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.
Mécanisme D'action
The mechanism by which 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential antiviral and anticancer properties. The presence of the pyridinyl group allows for specific interactions with nucleic acids, enhancing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone: Similar in structure but with a different ring system, leading to varied biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrimidine core but have different substituents, affecting their chemical reactivity and applications
Uniqueness: 4(3H)-Pyrimidinone, 2-amino-6-(2-pyridinyl)- is unique due to the combination of the pyrimidine and pyridine rings, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
2-amino-4-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-3-1-2-4-11-6/h1-5H,(H3,10,12,13,14) |
Clé InChI |
UCRSSYRSTYYAAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
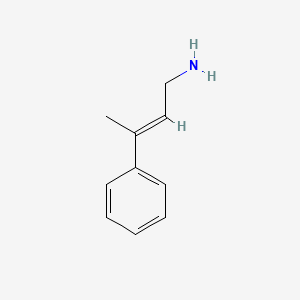
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
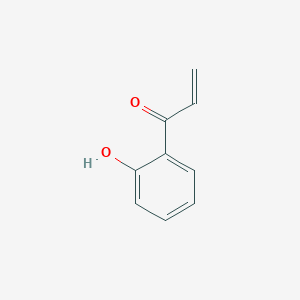
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)

![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B15096463.png)
